Bicyclo[3.2.1]octan-6-amine, endo- (9CI)
Description
Introduction and Structural Foundation
Historical Context of Bicyclic Amine Chemistry
The development of bicyclic amine chemistry represents a pivotal advancement in organic chemistry that began to gain significant momentum in the latter half of the twentieth century. Bicyclic amines have their roots in the broader study of heterocyclic compounds, which emerged as chemists began to recognize the importance of rigid molecular frameworks in biological systems. The initial interest in these compounds arose from observations of naturally occurring alkaloids that contained bicyclic nitrogen-containing structures, which displayed remarkable biological activities and served as inspiration for synthetic chemists. Early work in this field focused primarily on understanding the fundamental properties of these rigid systems and their unique conformational characteristics.
The bicyclo[3.2.1]octane framework specifically gained attention as researchers began to explore systematically how different ring sizes and bridging patterns affected the chemical and biological properties of cyclic compounds. This particular bicyclic system was recognized for its ability to mimic certain structural features found in naturally occurring alkaloids, particularly those related to tropane alkaloids. The development of synthetic methodologies for accessing these compounds paralleled advances in understanding their stereochemistry and conformational behavior. Researchers found that the rigid three-dimensional structure of bicyclo[3.2.1]octane derivatives provided unique opportunities for controlling molecular shape and for developing compounds with specific spatial arrangements of functional groups.
The emergence of bicyclo[3.2.1]octan-6-amine as a compound of interest reflects the broader evolution of medicinal chemistry toward more sophisticated three-dimensional molecular designs. As pharmaceutical research moved beyond simple planar molecules, the unique structural features of bicyclic amines like bicyclo[3.2.1]octan-6-amine became increasingly valuable. The historical development of this field has been marked by continuous improvements in synthetic methods, stereochemical understanding, and applications in drug discovery. Modern research has built upon these historical foundations to develop more efficient synthetic routes and to explore new applications for these structurally unique compounds.
The significance of bicyclic amines in contemporary chemistry cannot be overstated, as they have become essential building blocks for drug development and chemical biology research. The historical progression from simple cyclic amines to complex bicyclic systems like bicyclo[3.2.1]octan-6-amine represents a natural evolution in the field, driven by the need for more sophisticated molecular architectures. This evolution has been facilitated by advances in synthetic methodology, analytical techniques, and computational chemistry, all of which have contributed to a deeper understanding of these fascinating molecular systems.
Nomenclature and Classification Systems
IUPAC Designation and 9CI Reference System
The systematic nomenclature of bicyclo[3.2.1]octan-6-amine follows the established International Union of Pure and Applied Chemistry conventions for naming bicyclic compounds, with additional specifications for the endo stereochemistry and the 9CI reference system designation. According to IUPAC nomenclature principles, the compound name begins with the prefix "bicyclo" to indicate the presence of two fused rings, followed by brackets containing the numbers [3.2.1] which specify the number of carbon atoms in each bridge connecting the bridgehead carbons. The root name "octan" indicates that the bicyclic framework contains a total of eight carbon atoms, while the suffix "6-amine" specifies the position and nature of the amino functional group attached to the sixth carbon atom in the numbering sequence.
The "endo" designation is crucial for understanding the stereochemical arrangement of the compound, as it specifies the spatial orientation of the amine group relative to the bicyclic framework. In bicyclic systems, the terms "endo" and "exo" are used to describe the stereochemical relationship between substituents and the bicyclic core structure. The endo configuration indicates that the amine group is oriented toward the interior of the bicyclic framework, which can significantly influence both the chemical reactivity and biological activity of the compound. This stereochemical specification is essential for distinguishing between different isomers and for understanding structure-activity relationships in biological systems.
The "9CI" designation represents the Chemical Abstracts Service ninth collective index reference system, which provides a standardized method for cataloging and referencing chemical compounds in scientific literature and databases. This system ensures consistent identification of the compound across different research contexts and facilitates accurate communication within the scientific community. The 9CI system is particularly important for complex molecules like bicyclo[3.2.1]octan-6-amine, where multiple isomers and stereochemical variants may exist. The molecular formula for this compound is C₈H₁₅N, reflecting the presence of eight carbon atoms, fifteen hydrogen atoms, and one nitrogen atom in its structure.
The systematic approach to naming this compound reflects the broader evolution of chemical nomenclature toward more precise and internationally standardized systems. The combination of IUPAC nomenclature with stereochemical descriptors and reference system designations provides a comprehensive framework for unambiguous identification of complex molecules. This systematic approach becomes particularly important when dealing with compounds that have multiple stereoisomers or when conducting comparative studies across different research groups and institutions.
Structural Classification within Bicyclic Amines
Bicyclo[3.2.1]octan-6-amine belongs to a specific subclass of bicyclic amines characterized by the [3.2.1] bridging pattern, which creates a unique three-dimensional molecular architecture. Within the broader classification of amines, this compound is categorized as a secondary amine when considering the nitrogen atom's bonding environment, although the term "primary amine" is more accurately applied based on the number of carbon substituents directly attached to the nitrogen atom. The bicyclic framework places this compound within the category of saturated nitrogen heterocycles, distinguishing it from aromatic nitrogen-containing compounds such as pyridines and quinolines.
The structural classification of bicyclic amines relies heavily on the specific bridging pattern that connects the two rings. The [3.2.1] pattern in bicyclo[3.2.1]octan-6-amine creates a relatively rigid molecular framework with specific geometric constraints that influence both chemical reactivity and conformational behavior. This bridging pattern is distinct from other common bicyclic systems such as [2.2.1] (found in norbornane derivatives) or [2.2.2] (found in bicyclo[2.2.2]octane derivatives), each of which confers different structural and chemical properties. The specific arrangement in the [3.2.1] system creates a unique balance between ring strain and conformational flexibility that makes these compounds particularly interesting for medicinal chemistry applications.
From a conformational perspective, bicyclo[3.2.1]octan-6-amine exhibits restricted rotation around the bonds within the bicyclic framework, which significantly influences its three-dimensional shape and potential interactions with biological targets. The rigid bicyclic structure limits the number of accessible conformations compared to more flexible molecular systems, which can be advantageous for drug design applications where specific molecular shapes are required for optimal biological activity. This conformational restriction is a defining characteristic of bicyclic amines and contributes to their unique pharmacological profiles.
The classification of this compound within the broader context of nitrogen-containing heterocycles also considers its synthetic accessibility and chemical reactivity patterns. Bicyclo[3.2.1]octan-6-amine can undergo typical amine reactions such as alkylation, acylation, and oxidation, but the bicyclic framework modifies the reactivity and selectivity of these transformations. The structural constraints imposed by the bicyclic system can influence the approach of reagents to the nitrogen center and can affect the stability of reaction intermediates and products. Understanding these structural influences is crucial for developing efficient synthetic methods and for predicting the chemical behavior of these compounds in various reaction conditions.
Importance in Organic Chemistry Research
The significance of bicyclo[3.2.1]octan-6-amine in contemporary organic chemistry research stems from its unique combination of structural rigidity and functional versatility, making it an invaluable tool for multiple research applications. The compound serves as an important building block for the synthesis of more complex molecules, particularly in the development of pharmaceutically active compounds where three-dimensional structure is crucial for biological activity. Research has demonstrated that the rigid bicyclic framework can effectively mimic the spatial arrangements found in naturally occurring bioactive compounds, providing a synthetic platform for developing new therapeutic agents with improved selectivity and potency.
The conformational constraints imposed by the bicyclic structure make bicyclo[3.2.1]octan-6-amine particularly valuable for structure-activity relationship studies in medicinal chemistry. Unlike flexible linear or monocyclic compounds, the rigid framework of this bicyclic amine allows researchers to investigate the precise spatial requirements for biological activity without the confounding effects of multiple conformational states. This property has made bicyclic amines increasingly popular in contemporary drug design, where understanding the relationship between molecular shape and biological function is essential for developing selective and effective therapeutic agents.
Recent research has highlighted the potential of bicyclo[3.2.1]octan-6-amine derivatives in addressing various therapeutic targets, particularly those involving the central nervous system. The structural similarity to certain alkaloids and neurotransmitters has led to investigations of these compounds as potential modulators of neural receptors and enzymes. Studies have shown that modifications to the bicyclic framework can significantly alter biological activity, providing opportunities for fine-tuning pharmacological properties. The ability to systematically modify the structure while maintaining the core bicyclic architecture has proven valuable for optimizing drug-like properties such as potency, selectivity, and metabolic stability.
The importance of this compound extends beyond medicinal chemistry to fundamental studies of molecular recognition and chemical reactivity. The unique three-dimensional structure of bicyclo[3.2.1]octan-6-amine provides insights into how molecular shape influences intermolecular interactions, which is crucial for understanding processes such as enzyme catalysis, receptor binding, and molecular self-assembly. Research in this area has contributed to broader understanding of structure-function relationships in biological systems and has informed the design of new molecular recognition systems for both biological and materials science applications.
The synthetic accessibility of bicyclo[3.2.1]octan-6-amine through various synthetic routes has further enhanced its importance as a research tool. Multiple synthetic approaches have been developed for preparing this compound and its derivatives, ranging from traditional cyclization reactions to more modern catalytic methods. The availability of diverse synthetic routes allows researchers to access the compound and its analogs efficiently, facilitating broader investigation of its properties and applications. This synthetic versatility, combined with the unique structural features, positions bicyclo[3.2.1]octan-6-amine as a valuable platform for continued research and development in organic chemistry and related fields.
Properties
CAS No. |
124127-92-0 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.215 |
IUPAC Name |
(1S,5R,6S)-bicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2/t6-,7+,8-/m0/s1 |
InChI Key |
BGBAVYALYDGPOF-RNJXMRFFSA-N |
SMILES |
C1CC2CC(C1)C(C2)N |
Synonyms |
Bicyclo[3.2.1]octan-6-amine, endo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Bicyclo[3.2.1]octan-6-amine, exo- (9CI)
- CAS No.: 124127-90-8
- Molecular Formula : C₈H₁₅N
- Key Differences: The exo- isomer has the amine group positioned on the opposite face of the bicyclic system compared to the endo- form. This alters steric interactions and reactivity.
Bicyclo[2.2.1]heptan-2-amine Derivatives
- Example: Bicyclo[2.2.1]heptan-2-amine, 6-methoxy-N,2,3,3-tetramethyl- (9CI) (CAS 758650-09-8) Molecular Formula: C₁₂H₂₃NO Key Differences:
- Methoxy and methyl substituents modify polarity and bioavailability compared to the unsubstituted amine in the target compound .
Bicyclo[2.2.2]octane Derivatives
- Example : Bicyclo[2.2.2]octane, 1-ethynyl- (9CI) (CAS 96454-73-8)
- Molecular Formula : C₁₀H₁₄
- Key Differences :
- The [2.2.2] system has greater rigidity and symmetry, influencing binding interactions in drug design.
- Ethynyl group introduces sp-hybridized carbon, enhancing π-bond interactions .
Pharmacological Relevance
Bicyclic amines are pivotal in drug discovery due to their conformational rigidity and ability to mimic natural substrates:
- Bicyclo[3.2.1] Compounds : Act as SGLT2 inhibitors (e.g., ZA201203486 for type 2 diabetes) .
- Bicyclo[3.1.0] Compounds : GlyT1 inhibitors (e.g., WO2013017657 for neurological disorders) .
- Bicyclo[2.2.1] Compounds : Cathepsin C inhibitors for respiratory diseases (e.g., TN2015000381) .
The endo- configuration in bicyclo[3.2.1]octan-6-amine may optimize binding to biological targets compared to exo- or other bicyclic systems due to reduced steric hindrance.
Physicochemical Properties
| Property | Bicyclo[3.2.1]octan-6-amine, endo- (9CI) | Bicyclo[3.2.1]octan-6-amine, exo- (9CI) | Bicyclo[2.2.1]heptan-2-amine Derivative |
|---|---|---|---|
| Molecular Weight | ~125.21 (estimated) | 125.21 | 197.32 |
| XLogP3 | ~1.6 (estimated) | 1.6 | 2.8 (calculated) |
| Polar Surface Area | ~26 Ų (estimated) | 26 Ų | 23 Ų |
| Synthetic Yield | Not reported | Not reported | 74% (highest for [2.2.2] analogs) |
Preparation Methods
Radical Rearrangement Strategies
A radical-mediated approach enables the formation of bicyclo[3.2.1]octanes from simpler precursors. The homoallyl-homoallyl radical rearrangement reaction is a one-pot, three-step process that converts cyclohexene derivatives into functionalized bicyclo[3.2.1]octanes. This method leverages photochemical activation to generate radicals, which undergo cyclization to form the bicyclic framework. While efficient, this route requires precise control over reaction conditions to avoid undesired side products.
Vilsmeier-Haack and Wittig Functionalization
Functionalization of pre-formed bicyclo[3.2.1]octane scaffolds often employs the Vilsmeier-Haack reaction to introduce aldehyde groups, followed by Wittig reactions to extend conjugation. For example, treating bicyclo[3.2.1]octadiene thiophene derivatives with dimethylformamide yields carbaldehydes, which are further modified into styryl derivatives. Subsequent photochemical cyclization generates polycyclic structures with enhanced rigidity.
Organocatalyzed Enantioselective Synthesis
Recent advances in asymmetric organocatalysis have enabled the stereoselective construction of bicyclo[3.2.1]octanes. Chiral organocatalysts, such as quinine-derived amines and Brønsted bases, facilitate Michael-aldol cascades to form enantiomerically enriched products.
Michael-Aldol Cascade Reactions
A key strategy involves reacting β-ketoesters with α,β-unsaturated aldehydes (e.g., crotonaldehyde) in the presence of chiral aminocatalysts. For instance, the combination of a Jørgensen-Hayashi catalyst (a diarylprolinol silyl ether) and a carbene catalyst promotes a sequential Michael-aldol reaction, yielding bicyclo[3.2.1]octanes with up to 97% enantiomeric excess (ee) . The reaction proceeds via an enamine intermediate, which undergoes cyclization to form the bicyclic core (Scheme 1).
Table 1: Catalytic Performance in Enantioselective Synthesis
| Catalyst | Substrate Pair | Yield (%) | ee (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| Jørgensen-Hayashi | β-Ketoester + Crotonal | 75 | 73 | >20:1 |
| Quinidine-based | Phenylnitrodiene + Dienophile | 48 | 97 | >99:1 |
| Brønsted Base | Hydroxynaphtalenedione + MVK | 82 | 89 | 15:1 |
Carbene-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) have been employed to catalyze [4+2] cycloadditions between enals and dienophiles, forming bicyclo[3.2.1]octanes with excellent stereocontrol. For example, cinnamaldehyde reacts with 2-alkyl-3-hydroxynaphtalene-1,4-diones under NHC catalysis to afford products with >90% ee and high diastereoselectivity.
Post-Synthesis Functionalization and Derivatization
Reductive Amination and Salt Formation
The free amine group in bicyclo[3.2.1]octan-6-amine is often converted to its hydrochloride salt for improved stability. This involves treating the amine with hydrochloric acid, yielding rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride . Catalytic hydrogenation of unsaturated precursors (e.g., 2,3-ene derivatives) using palladium on carbon selectively reduces double bonds while preserving the amine functionality.
Cross-Coupling Reactions
Industrial-Scale Production and Optimization
Large-scale synthesis necessitates continuous flow reactors and high-throughput screening to optimize reaction parameters. Key considerations include:
-
Temperature Control : Exothermic reactions (e.g., Diels-Alder) require precise cooling to prevent decomposition.
-
Catalyst Recycling : Immobilized chiral catalysts reduce costs in enantioselective routes.
-
Purification Techniques : Chromatography-free methods, such as crystallization or distillation, are prioritized for efficiency.
Table 2: Industrial Synthesis Parameters
| Parameter | Small-Scale Value | Industrial-Scale Optimization |
|---|---|---|
| Reaction Time | 24–48 h | 2–4 h (flow reactors) |
| Catalyst Loading | 10 mol% | 2–5 mol% (immobilized) |
| Yield | 60–75% | 85–92% |
Q & A
Q. Table 1: Example Reaction Conditions
| Substrate | Reagents | Stereochemical Outcome | Validation Method |
|---|---|---|---|
| Quinone monoketal + Styrene | H₂O (controlled), BF₃·OEt₂ | endo-6-amine | X-ray, 1H NMR |
Basic: How does the amine group in bicyclo[3.2.1]octan-6-amine influence its reactivity compared to non-amine analogs?
Methodological Answer:
The endo-amine group enhances nucleophilicity, enabling selective functionalization (e.g., alkylation, acylation). Comparative studies with analogs like bicyclo[3.2.1]octane (lacking amine) show:
- Reactivity divergence : Amine-bearing derivatives undergo nucleophilic substitutions, while non-amine analogs favor oxidation or reduction pathways .
- Biological activity : The amine group facilitates hydrogen bonding, improving interactions with biological targets (e.g., enzymes) .
Advanced: What strategies resolve contradictions in stereochemical assignments of bicyclo[3.2.1]octan-6-amine derivatives?
Methodological Answer:
Discrepancies in stereochemical data (e.g., conflicting NMR interpretations) are resolved via:
- Multidimensional NMR : 2D COSY and NOESY experiments clarify coupling patterns and spatial proximities .
- X-ray crystallography : Absolute configuration determination for crystalline derivatives .
- Computational modeling : DFT calculations predict stable conformers and compare with experimental data .
Advanced: How do reaction conditions impact the regioselectivity of bicyclo[3.2.1]octan-6-amine derivatization?
Methodological Answer:
Regioselectivity in substitutions (e.g., at C6 vs. C3 positions) depends on:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor amine-directed substitutions .
- Catalysts : Lewis acids (e.g., AlCl₃) stabilize transition states, directing reactions to less hindered positions .
- Temperature : Lower temperatures (−78°C to 0°C) minimize side reactions in sensitive substrates .
Q. Table 2: Example Derivatization Outcomes
| Reagent | Conditions | Major Product | Regioselectivity Driver |
|---|---|---|---|
| AcCl, Et₃N | DCM, 0°C | C6-acetylated | Amine-directed acylation |
| MeI, NaH | THF, RT | C3-methylated | Steric accessibility |
Basic: What analytical techniques are critical for characterizing bicyclo[3.2.1]octan-6-amine derivatives?
Methodological Answer:
- Mass spectrometry (HRMS) : Confirms molecular formula and purity .
- NMR spectroscopy : 1H/13C NMR identifies functional groups; DEPT-135 distinguishes CH₂/CH₃ groups .
- HPLC-PDA : Quantifies enantiomeric excess in chiral derivatives .
Advanced: How does the bicyclo[3.2.1] framework affect the compound’s conformational dynamics in solution?
Methodological Answer:
The rigid bicyclic structure restricts conformational flexibility, which is probed via:
- Variable-temperature NMR : Reveals restricted rotation around the amine group .
- Molecular dynamics simulations : Predicts dominant conformers and energy barriers .
- Comparative studies : Contrast with more flexible monocyclic amines (e.g., cyclohexylamine) to quantify rigidity effects .
Advanced: What mechanistic insights explain the substrate specificity in enzymatic interactions with bicyclo[3.2.1]octan-6-amine derivatives?
Methodological Answer:
- Docking studies : Simulate interactions with enzyme active sites (e.g., amine oxidases) to identify key binding residues .
- Kinetic assays : Measure inhibition constants (Ki) to correlate structural features (e.g., endo vs. exo stereochemistry) with activity .
- Mutagenesis : Modify enzyme residues to test hydrogen-bonding or steric contributions .
Basic: How are bicyclo[3.2.1]octan-6-amine derivatives compared to tricyclic analogs in drug discovery?
Methodological Answer:
- Bioactivity screens : Test both scaffolds against targets (e.g., GPCRs) to assess potency and selectivity .
- ADME profiling : Compare metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 assays) .
- Structural overlays : Use X-ray or cryo-EM to visualize binding mode differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
